molecular formula C11H22NO2+ B12514327 Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- CAS No. 804438-87-7

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-

Cat. No.: B12514327
CAS No.: 804438-87-7
M. Wt: 200.30 g/mol
InChI Key: VXRGOWHDBNQWDD-UHFFFAOYSA-N
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Description

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a butenyl group, and a trimethylammonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- typically involves the reaction of a suitable precursor with a quaternizing agent. One common method involves the reaction of 2-ethyl-1-oxo-2-butenyl chloride with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors allows for efficient mixing and temperature control, leading to higher yields and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in an organic solvent like acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-chloride
  • 2-(Methacryloyloxy)ethyl trimethylammonium chloride
  • Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-inner salt

Uniqueness

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of the ethyl and butenyl groups enhances its lipophilicity, making it more effective in interacting with lipid membranes compared to similar compounds.

Properties

CAS No.

804438-87-7

Molecular Formula

C11H22NO2+

Molecular Weight

200.30 g/mol

IUPAC Name

2-(2-ethylbut-2-enoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C11H22NO2/c1-6-10(7-2)11(13)14-9-8-12(3,4)5/h6H,7-9H2,1-5H3/q+1

InChI Key

VXRGOWHDBNQWDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C(=O)OCC[N+](C)(C)C

Origin of Product

United States

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